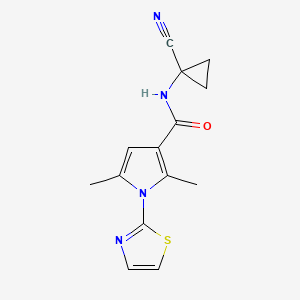
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, also known as CP-94,253, is a compound that has been extensively studied for its potential therapeutic applications. CP-94,253 is a small molecule that belongs to the class of pyrrole carboxamide compounds. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders.
作用機序
The mechanism of action of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response. By inhibiting the activity of COX-2, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have potent analgesic and anti-inflammatory properties. It has also been found to have anti-tumor activity. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to modulate the activity of ion channels, which are responsible for the transmission of pain signals. By modulating the activity of these ion channels, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide reduces the transmission of pain signals, thereby reducing pain.
実験室実験の利点と制限
One of the advantages of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of various pain-related disorders. In addition, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the limitations of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is its complex synthesis method, which makes it difficult to produce in large quantities.
将来の方向性
There are several future directions for the research on N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide. One of the future directions is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for various pain-related disorders, such as neuropathic pain and inflammatory pain. Another future direction is to investigate the potential of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide as a treatment for cancer. In addition, future research could focus on developing more efficient synthesis methods for N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide, which would make it more accessible for research and potential therapeutic applications.
合成法
The synthesis of N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethylpyrrole-3-carboxylic acid, which is converted to its corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 2-aminothiazole to form the corresponding amide. Finally, the amide is reacted with cyanocyclopropane in the presence of a base to yield N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide.
科学的研究の応用
N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of various pain-related disorders. In addition to its analgesic and anti-inflammatory properties, N-(1-Cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide has also been found to have anti-tumor activity, making it a potential candidate for the treatment of cancer.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-2,5-dimethyl-1-(1,3-thiazol-2-yl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-9-7-11(12(19)17-14(8-15)3-4-14)10(2)18(9)13-16-5-6-20-13/h5-7H,3-4H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVSWEXIHQUOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NC=CS2)C)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

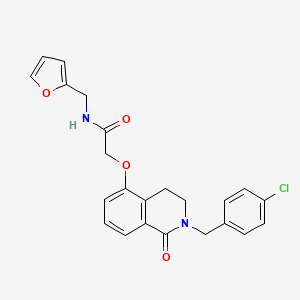
![1-Cyclopropyl-3-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2573872.png)
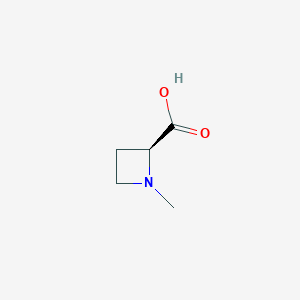
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2573874.png)
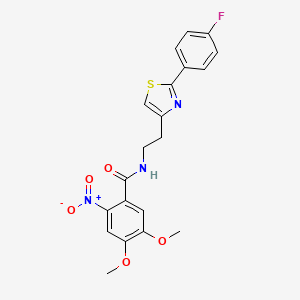
![3-(Dimethylamino)-2-[2-(methylsulfanyl)acetyl]acrylonitrile](/img/structure/B2573878.png)
![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2573880.png)
![1-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-1,2-dihydropyrazin-2-one](/img/structure/B2573881.png)

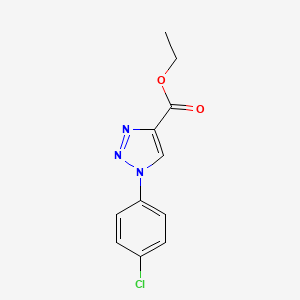

![3-Methyl-6-[4-(4-pyrazol-1-ylphenyl)sulfonylpiperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2573885.png)

![Tert-butyl 3-[[(6-chloropyridazine-3-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2573887.png)